molecular formula C22H16Cl4N2O4S B10871554 6,7,8,9-Tetrachloro-12-[(phenylcarbonyl)amino]-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide

6,7,8,9-Tetrachloro-12-[(phenylcarbonyl)amino]-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide

Cat. No.: B10871554
M. Wt: 546.2 g/mol
InChI Key: LSCZKSDARJETCJ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrachloro-12-[(phenylcarbonyl)amino]-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms, a phenylcarbonyl group, and an epithioetheno bridge, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrachloro-12-[(phenylcarbonyl)amino]-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide typically involves multiple steps, starting from simpler precursors. One common approach includes the chlorination of a suitable aromatic precursor to introduce the chlorine atoms at the desired positions. This is followed by the formation of the epithioetheno bridge through a cyclization reaction. The phenylcarbonyl group is then introduced via an acylation reaction, and the final carboxamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of high-efficiency chlorination agents, controlled reaction conditions to ensure selective chlorination, and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Cyclization: Catalysts such as Lewis acids (e.g., AlCl₃) are often employed to facilitate cyclization.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6,7,8,9-Tetrachloro-12-[(phenylcarbonyl)amino]-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple chlorine atoms and the phenylcarbonyl group can influence its binding affinity and specificity. The epithioetheno bridge may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Known for its use in dye and pigment industries.

    Tetrachlorophthalic anhydride: Used in the synthesis of polyimides and other polymers.

    Tetrachlorobenzene derivatives: Commonly used in various chemical syntheses and industrial applications.

Uniqueness

6,7,8,9-Tetrachloro-12-[(phenylcarbonyl)amino]-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide stands out due to its combination of chlorine atoms, phenylcarbonyl group, and epithioetheno bridge, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities and stability.

Properties

Molecular Formula

C22H16Cl4N2O4S

Molecular Weight

546.2 g/mol

IUPAC Name

16-benzamido-4,5,6,7-tetrachloro-2,9-dioxa-15-thiatetracyclo[8.4.3.01,10.03,8]heptadeca-3(8),4,6,16-tetraene-17-carboxamide

InChI

InChI=1S/C22H16Cl4N2O4S/c23-12-13(24)15(26)17-16(14(12)25)31-21-8-4-5-9-22(21,32-17)33-20(11(21)18(27)29)28-19(30)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,27,29)(H,28,30)

InChI Key

LSCZKSDARJETCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C(C1)(C(=C(S2)NC(=O)C4=CC=CC=C4)C(=O)N)OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl

Origin of Product

United States

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